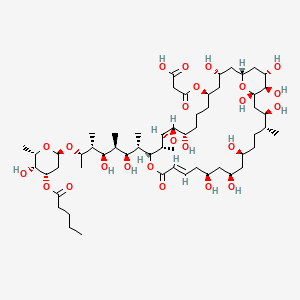
Brasilinolide a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Brasilinolide a” is a highly complex organic molecule. It features multiple chiral centers, hydroxyl groups, and a unique tricyclic structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and advanced purification techniques.
Analyse Des Réactions Chimiques
Key Enzymatic Reactions:
The macrolactone core is synthesized via modular PKS elongation , incorporating methylmalonyl-CoA and malonyl-CoA extender units. Glycosylation occurs post-PKS assembly through O-glycosidic bond formation at C37 .
Key Synthetic Strategies
Total synthesis of brasilinolide A involves fragment-based approaches to address its stereochemical complexity.
Fragment Assembly via Aldol Reactions
The C1–C38 carbon skeleton is constructed through asymmetric boron-mediated aldol reactions , enabling stereocontrol:
-
C1–C19 Southern Fragment :
-
C20–C38 Northern Fragment :
Critical C19–C20 Coupling
The pivotal fragment union employs a boron-mediated aldol reaction :
-
Aldehyde derived from 5 reacts with methyl ketone 6 to install the C19 hydroxyl stereocenter .
-
Reaction Conditions : Bu2BOTf, i-Pr2NEt, −78°C.
-
Outcome : Forms C1–C38 polyol 93 with all 16 macrocycle stereocenters .
Structural Features Influencing Reactivity
Challenges and Innovations
-
Stereochemical Complexity : Asymmetric aldol reactions and Evans–Saksena reductions achieve >95:5 diastereoselectivity .
-
Scalability : Multi-gram synthesis of fragments (e.g., 5 ) enabled by optimized protecting group strategies (TBS, PMB) .
-
Diversification : Late-stage glycosylation and malonylation allow access to brasilinolide congeners .
This compound’s synthesis showcases advanced methodologies in stereoselective fragment coupling and enzymatic pathway engineering. These efforts highlight its potential as a scaffold for bioactive derivative development .
Applications De Recherche Scientifique
Chemistry
The compound could be used as a building block for more complex molecules or as a reagent in stereoselective synthesis.
Biology
Its multiple hydroxyl groups and complex structure might make it a candidate for studying enzyme interactions or as a potential inhibitor.
Medicine
If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. It might interact with enzymes, receptors, or other molecular targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Brasilinolide a
- Other tricyclic compounds with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, functional groups, and potential biological activity, which might differentiate it from other similar molecules.
Propriétés
Formule moléculaire |
C57H98O24 |
|---|---|
Poids moléculaire |
1167.4 g/mol |
Nom IUPAC |
3-[[(1R,3R,5R,9S,10S,12S,13R,14R,17E,20S,22R,24S,27R,28R,30S,31R,32S)-14-[(2S,3S,4R,5R,6R,7S)-3,5-dihydroxy-7-[(2R,4S,5R,6S)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H98O24/c1-9-10-16-46(67)78-44-25-49(76-34(8)52(44)72)75-33(7)29(3)50(70)30(4)51(71)31(5)53-32(6)54-55(80-54)41(62)15-12-14-39(77-48(69)26-45(65)66)22-38(61)23-40-24-42(63)56(73)57(74,81-40)27-43(64)28(2)18-19-36(59)21-37(60)20-35(58)13-11-17-47(68)79-53/h11,17,28-44,49-56,58-64,70-74H,9-10,12-16,18-27H2,1-8H3,(H,65,66)/b17-11+/t28-,29+,30-,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41+,42+,43-,44+,49-,50+,51+,52-,53-,54+,55+,56-,57+/m1/s1 |
Clé InChI |
MVSIZSYJQDRVAV-XMTLADTRSA-N |
SMILES isomérique |
CCCCC(=O)O[C@H]1C[C@@H](O[C@H]([C@H]1O)C)O[C@@H](C)[C@H](C)[C@@H]([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H]([C@H]3[C@@H](O3)[C@H](CCC[C@H](C[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@](O4)(C[C@H]([C@@H](CC[C@@H](C[C@H](C[C@H](C/C=C/C(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |
SMILES canonique |
CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(CC4CC(C(C(O4)(CC(C(CCC(CC(CC(CC=CC(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |
Synonymes |
asilinolide A brasilinolide-A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















